molecular formula C13H8ClFO2 B6340832 3-Chloro-4'-fluoro[1,1'-biphenyl]-2-carboxylic acid CAS No. 1214362-35-2

3-Chloro-4'-fluoro[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B6340832
CAS No.: 1214362-35-2
M. Wt: 250.65 g/mol
InChI Key: UJDIEGOZXWYJRY-UHFFFAOYSA-N
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Description

3-Chloro-4’-fluoro[1,1’-biphenyl]-2-carboxylic acid is an organic compound that belongs to the biphenyl carboxylic acid family. This compound is characterized by the presence of a chlorine atom at the 3-position and a fluorine atom at the 4’-position on the biphenyl structure, with a carboxylic acid group at the 2-position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4’-fluoro[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a biphenyl compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Industrial Production Methods

Industrial production of 3-Chloro-4’-fluoro[1,1’-biphenyl]-2-carboxylic acid typically involves large-scale batch or continuous processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4’-fluoro[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form biphenyl derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex biphenyl structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

Major Products

    Substitution Products: Various substituted biphenyl carboxylic acids.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Reduced biphenyl derivatives.

Scientific Research Applications

3-Chloro-4’-fluoro[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4’-fluoro[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-fluorophenylboronic acid
  • 4-Chloro-3-fluorophenylboronic acid
  • 4-Fluoro-3-chlorophenylboronic acid

Comparison

3-Chloro-4’-fluoro[1,1’-biphenyl]-2-carboxylic acid is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-6-(4-fluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-11-3-1-2-10(12(11)13(16)17)8-4-6-9(15)7-5-8/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDIEGOZXWYJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673461
Record name 3-Chloro-4'-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214362-35-2
Record name 3-Chloro-4'-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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